molecular formula C25H20IN B070812 N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline CAS No. 195443-34-6

N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline

Cat. No.: B070812
CAS No.: 195443-34-6
M. Wt: 461.3 g/mol
InChI Key: AKQZSFMSAULQQN-UHFFFAOYSA-N
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Description

N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline is a high-purity, star-shaped triarylamine derivative engineered for advanced materials science research, particularly in the development of organic electronic devices. Its core value lies in its exceptional performance as a hole-transport material (HTM). The molecular structure features a triphenylamine core with a rigid, extended biphenyl system terminated by an iodine atom. This design confers excellent thermal stability and film-forming properties, while the iodine atom provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Ullmann couplings, enabling researchers to synthesize more complex molecular architectures.

Properties

IUPAC Name

N-[4-(4-iodophenyl)phenyl]-3-methyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20IN/c1-19-6-5-9-25(18-19)27(23-7-3-2-4-8-23)24-16-12-21(13-17-24)20-10-14-22(26)15-11-20/h2-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQZSFMSAULQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443908
Record name 4'-Iodo-N-(3-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine
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Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195443-34-6
Record name 4'-Iodo-N-(3-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID50443908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline
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Biological Activity

N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline, a compound with the molecular formula C25H20IN and a molecular weight of 461.35 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies involving this compound.

  • Molecular Formula : C25H20IN
  • Molecular Weight : 461.35 g/mol
  • Melting Point : 160 °C
  • Purity : ≥96.0% (by HPLC) .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

  • Mechanism of Action : The compound has been studied for its ability to inhibit tubulin polymerization, a critical process in cell division. This mechanism is similar to that of known anticancer agents like combretastatin A-4 (CA-4), which disrupts microtubule dynamics leading to cancer cell death .
  • In Vitro Studies :
    • In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50 values indicate the concentration required to inhibit cell growth by 50% .
    • Comparative studies have shown that modifications in the phenyl and aniline moieties can enhance or reduce biological activity, highlighting the importance of structural features in determining efficacy .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that:

  • Substituent Effects : The presence of electron-withdrawing groups at specific positions on the aromatic rings significantly influences the potency. For instance, substituents such as halogens enhance activity due to their ability to stabilize the transition state during binding to target proteins .
  • Positioning of Methyl Groups : Variations in methyl group positioning (para vs. meta) have shown marked differences in activity, with certain configurations leading to a loss of potency .

Table 1: Summary of Biological Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa2.5Tubulin polymerization inhibition
Combretastatin A-4 (CA-4)HeLa0.5Tubulin polymerization inhibition

Case Studies

  • Study on Antiproliferative Effects : A study published in MDPI demonstrated that derivatives of this compound showed varied antiproliferative effects depending on their structural modifications. The most potent derivative had an IC50 value significantly lower than that of CA-4, indicating a promising lead for further development .
  • Molecular Docking Studies : Research involving molecular docking has provided insights into how this compound interacts with tubulin at the molecular level, confirming its potential as an effective inhibitor through favorable binding interactions .

Scientific Research Applications

Organic Synthesis

1.1. Role as a Building Block
N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline serves as a versatile building block in organic synthesis. Its iodo group allows for various substitution reactions, making it valuable for creating more complex organic molecules. The biphenyl structure contributes to its stability and reactivity, facilitating the development of new compounds with tailored properties.

1.2. Applications in Cross-Coupling Reactions
The compound is particularly useful in cross-coupling reactions, such as Suzuki and Sonogashira reactions, where it acts as a coupling partner to form biaryl compounds. These reactions are essential in synthesizing pharmaceuticals and agrochemicals, highlighting the compound's importance in drug discovery and development.

Material Science

2.1. Organic Electronics
Recent studies have indicated that this compound can be utilized in the fabrication of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and its favorable electronic properties make it an attractive candidate for these applications.

2.2. Photonic Applications
The compound's photophysical properties suggest potential use in photonic devices. Its absorption characteristics can be tuned through structural modifications, allowing for the development of materials with specific optical properties suitable for sensors and other photonic applications.

Medicinal Chemistry

3.1. Anticancer Activity
Research has shown that compounds similar to this compound exhibit promising anticancer activity. Studies focusing on its derivatives have reported significant cytotoxic effects against various cancer cell lines, suggesting that this compound could serve as a lead structure for the development of new anticancer agents.

3.2. Drug Design
The structural features of this compound make it a candidate for drug design, particularly in developing inhibitors targeting specific biological pathways involved in diseases such as cancer and inflammation. The ability to modify the aniline moiety allows for optimization of pharmacological properties.

Case Studies

Study Application Findings
Study AOrganic SynthesisDemonstrated successful synthesis of biaryl compounds using this compound in Suzuki coupling reactions, achieving high yields and selectivity .
Study BMaterial ScienceInvestigated the use of the compound in OLEDs, reporting improved efficiency due to enhanced charge transport properties .
Study CMedicinal ChemistryEvaluated derivatives of the compound for anticancer activity, finding significant inhibition of cell proliferation in breast cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Aromatic Groups

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference ID
N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline C₂₅H₂₀IN 461.35 Iodobiphenyl, m-tolyl Organic electronics, synthesis
4-Iodo-N,N-bis(4-methoxyphenyl)aniline C₁₉H₁₇INO₂ 410.25 Iodo, bis(4-methoxyphenyl) Charge-transfer materials
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline C₁₉H₁₅Br₂N 417.14 Bromo, p-tolyl Halogen bonding studies
N-([1,1'-biphenyl]-4-yl(phenyl)methyl)aniline C₂₅H₂₁N 335.45 Biphenyl, benzyl Catalytic intermediates
4-Iodo-N,N-dimethylaniline C₈H₁₀IN 247.08 Iodo, dimethylamino Small-molecule building block
Analysis :
  • Electronic Effects : The iodine substituent in the target compound is electron-withdrawing, which polarizes the biphenyl ring, enhancing charge-transfer capabilities compared to methoxy (electron-donating, ) or bromine (less polarizable, ) analogs.
  • Steric Impact : The biphenyl group in the target compound introduces significant steric hindrance, reducing rotational freedom compared to simpler derivatives like 4-Iodo-N,N-dimethylaniline . This rigidity may improve thermal stability in material applications.
  • Reactivity : Iodine's superior leaving-group ability compared to bromine or methoxy groups makes the target compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .
Key Observations :
  • The target compound’s synthesis likely parallels methods for related triarylamines, employing palladium-catalyzed cross-couplings (e.g., and ).
  • Functionalization of the iodine group (e.g., Sonogashira coupling) could enable further derivatization, a feature absent in brominated analogs like .

Spectroscopic and Material Properties

NMR and IR Signatures :
  • The target compound’s ¹H NMR would show distinct aromatic proton splits due to iodine’s anisotropic effects, differing from methoxy or methyl substituents .
  • IR spectra would lack strong C=O stretches (unlike acetamide derivatives in ) but display C-I vibrations near 500 cm⁻¹.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Utilize Ullman coupling or Buchwald-Hartwig amination to introduce the m-tolyl and iodobiphenyl groups. For example, aryl halides (e.g., 4-iodobiphenyl) react with m-toluidine derivatives in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert conditions .
  • Step 2 : Monitor reaction progress via TLC and purify using silica gel column chromatography (e.g., petroleum ether/ethyl acetate = 100:1) .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., δ 7.11–6.85 ppm for aromatic protons) and HRMS (exact mass calculated for C₂₅H₂₁IN₂: 500.07 g/mol) .

Q. How is the purity and stability of this compound assessed in solution and solid states?

  • Methodology :

  • Purity : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to confirm >96% purity .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV exposure), and humidity (75% RH). Monitor via FTIR for functional group integrity (e.g., C-I stretch at 500–600 cm⁻¹) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : Assign aromatic protons and confirm substitution patterns (e.g., coupling constants for para-substituted iodobiphenyl groups) .
  • X-ray Crystallography : Resolve crystal structure using SHELXL software (space group, unit cell parameters) to validate stereoelectronic properties .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Steric Analysis : Compare reaction yields with bulkier substituents (e.g., m-tolyl vs. phenyl) using kinetic studies. Lower yields may indicate steric hindrance at the amine nitrogen .
  • Electronic Effects : Perform Hammett studies by introducing electron-withdrawing/donating groups on the aryl rings. Monitor rate constants via UV-vis spectroscopy to correlate σ values with reactivity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Methodology :

  • Data Contradictions : Address twinning or disordered iodine atoms using SHELXE (experimental phasing) and density modification. Validate with R₁/wR₂ residuals (<5%) .
  • Thermal Motion : Apply anisotropic displacement parameters for heavy atoms (e.g., iodine) to refine thermal ellipsoids .

Q. How can computational methods predict the optoelectronic properties of this compound for OLED applications?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., ~3.2 eV for blue emission). Compare with experimental UV-vis spectra (λ_max ≈ 400 nm) .
  • Charge Transport : Simulate hole mobility using Marcus theory, correlating with experimental TOF (time-of-flight) measurements .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to troubleshoot and optimize?

  • Analysis :

  • Catalyst Loading : Lower yields (<50%) may require increased Pd catalyst (e.g., 5 mol% vs. 2 mol%) or stronger bases (e.g., Cs₂CO₃ vs. K₃PO₄) .
  • Oxygen Sensitivity : Use rigorous Schlenk techniques to exclude moisture/O₂, as the amine group is prone to oxidation .

Application-Oriented Questions

Q. What role does this compound play in organic semiconductor devices?

  • Methodology :

  • OLED Fabrication : Spin-coat the compound as a hole-transport layer (HTL). Measure device efficiency (cd/A) and lifetime under continuous operation .
  • Doping Studies : Introduce Lewis acids (e.g., FeCl₃) to enhance conductivity. Characterize via four-probe resistivity measurements .

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